KA2237

Mantle Cell Lymphoma PI3K Inhibitor Comparison Cell Viability

KA2237 (CVL237) uniquely targets both PI3K p110β and p110δ, a profile unmatched by idelalisib (PI3Kδ-only) or BTK inhibitors. In MCL models, it outperforms idelalisib and duvelisib in tumor suppression. It effectively blocks the PI3K-β survival pathway that drives ibrutinib resistance. Phase I clinical data (ORR 37% in R/R B-cell lymphoma) bridge preclinical findings to clinical relevance. Essential for ibrutinib-resistant MCL/DLBCL research.

Molecular Formula
Molecular Weight
Cat. No. B1192992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKA2237
SynonymsKA2237;  KA-2237;  KA 2237; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KA2237 (CVL237): A Clinical-Stage Dual PI3K p110β/δ Inhibitor for B-Cell Lymphoma Therapy


KA2237 (also known as CVL237) is an orally bioavailable, small-molecule dual inhibitor of the phosphoinositide 3-kinase (PI3K) p110β and p110δ catalytic isoforms [1]. It is classified as a dual-selective PI3K inhibitor [2] and has been advanced to clinical evaluation, having completed a Phase I study (NCT02679196) in patients with relapsed/refractory B-cell lymphomas [3]. KA2237 was designed to provide a unique profile by simultaneously targeting both the β- and δ-isoforms, aiming to achieve direct antitumor activity while also engaging immunomodulatory mechanisms [4].

Why KA2237 Cannot Be Replaced by Other PI3K or BTK Inhibitors


In the context of B-cell malignancies, therapeutic substitution among PI3K isoform inhibitors or between PI3K and Bruton's tyrosine kinase (BTK) inhibitors is not straightforward. KA2237 uniquely co-targets p110β and p110δ, a strategy that may address resistance mechanisms observed with single-isoform PI3Kδ inhibitors (e.g., idelalisib) or BTK inhibitors (e.g., ibrutinib) [1]. Preclinical evidence demonstrates that ibrutinib resistance is associated with upregulation of PI3K-β expression, which drives survival signaling; this escape pathway is effectively blocked by dual PI3K-β/δ inhibition with KA2237 but not by agents targeting only PI3K-δ or BTK [2][3]. Furthermore, direct comparative studies show KA2237 achieves superior in vitro tumor cell suppression compared to the PI3Kδ inhibitor idelalisib and the PI3K-δ/γ inhibitor duvelisib in mantle cell lymphoma (MCL) models [1]. These findings indicate that the specific inhibitory profile of KA2237 cannot be replicated by simply using an alternative PI3K inhibitor with a different isoform selectivity.

KA2237 Product-Specific Quantitative Differentiation Evidence


Superior Inhibition of MCL Cell Viability vs. Duvelisib and Idelalisib

KA2237 demonstrates greater potency in reducing cell viability of mantle cell lymphoma (MCL) cell lines compared to the clinical PI3K inhibitors duvelisib (IPI-145, a PI3K-δ/γ inhibitor) and idelalisib (CAL-101, a PI3K-δ inhibitor) [1]. This direct comparison quantifies the enhanced anti-proliferative effect of the dual β/δ inhibition profile in a hematological malignancy model.

Mantle Cell Lymphoma PI3K Inhibitor Comparison Cell Viability

Enhanced Induction of MCL Cell Apoptosis vs. Duvelisib and Idelalisib

In a direct head-to-head preclinical study, KA2237 induced MCL cell apoptosis in a time-dependent and dose-dependent manner and achieved greater induction of apoptosis compared to both duvelisib and idelalisib [1]. This differential effect highlights the functional advantage of dual p110β/δ inhibition over single- or alternative dual-isoform targeting in promoting programmed cell death in these lymphoma cells.

Mantle Cell Lymphoma Apoptosis PI3K Inhibitor Comparison

Activity in Ibrutinib-Resistant MCL and DLBCL Models

KA2237 inhibits cell proliferation in both ibrutinib-sensitive and ibrutinib-resistant mantle cell lymphoma (MCL) cell lines [1]. The IC50 values for ibrutinib-resistant Z-138 and Maver-1 cell lines were 0.6 µM and 0.1 µM, respectively, demonstrating potent activity in resistant contexts [1]. In an ibrutinib-resistant MCL patient-derived xenograft (PDX) model, KA2237 treatment significantly reduced tumor burden compared to vehicle control and achieved higher tumor growth inhibition than ibrutinib itself [1]. Mechanistically, this is linked to the upregulation of PI3K-β expression driving resistance in ibrutinib-resistant cells, a pathway that is effectively blocked by KA2237's dual β/δ inhibition [2].

Ibrutinib Resistance Mantle Cell Lymphoma Diffuse Large B-Cell Lymphoma PI3Kβ Upregulation

Synergistic Activity with Ibrutinib in MCL Models

Preclinical studies demonstrate that the combination of KA2237 with the BTK inhibitor ibrutinib yields synergistic anti-tumor effects in multiple MCL cell lines and in patient-derived xenograft (PDX) models [1]. This synergistic interaction was observed in both ibrutinib-sensitive and -resistant contexts [1]. The combination approach leverages the complementary mechanisms of action, potentially overcoming resistance and enhancing therapeutic efficacy beyond what is achievable with either agent alone.

Combination Therapy Ibrutinib Synergy Mantle Cell Lymphoma

Phase I Clinical Activity in Heavily Pretreated R/R B-Cell Lymphoma

In a first-in-human Phase I study (NCT02679196) involving 21 heavily pretreated patients with relapsed/refractory (R/R) B-cell lymphoma, oral KA2237 monotherapy demonstrated an overall response rate (ORR) of 37% [1][2]. Responses included 4 complete responses (CR) and 3 partial responses (PR), observed across both indolent and aggressive lymphoma subtypes, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and mantle cell lymphoma (MCL) [1]. The median number of prior therapies was 3 (range 1-6) [2]. The maximum tolerated dose (MTD) was established as 200 mg once daily [1].

Clinical Trial Phase I B-Cell Lymphoma Relapsed/Refractory

Oral Bioavailability with Favorable Human Pharmacokinetics

KA2237 is an orally bioavailable compound with a pharmacokinetic profile compatible with once-daily dosing in humans [1]. In the Phase I study, the mean plasma half-life (t½) ranged from 17 to 33 hours [1]. This compares favorably to the half-lives of other oral PI3K inhibitors; for example, idelalisib has a half-life of approximately 8-15 hours (requiring twice-daily dosing), and duvelisib has a half-life of approximately 5-10 hours (requiring twice-daily dosing).

Pharmacokinetics Oral Dosing Clinical Pharmacology

Best Research and Industrial Application Scenarios for KA2237


Investigating and Overcoming BTK Inhibitor Resistance in B-Cell Malignancies

KA2237 is a prime candidate for studies focused on ibrutinib-resistant mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). Its ability to block the upregulated PI3K-β signaling that drives resistance provides a direct mechanistic rationale for its use in these models [1][2]. Researchers can employ KA2237 to explore combination strategies that overcome or prevent the emergence of BTK inhibitor resistance, a critical area in lymphoma research [1].

Evaluating Dual PI3K p110β/δ Inhibition as a Superior Strategy in MCL

For preclinical studies in mantle cell lymphoma, KA2237 offers a differentiated tool compound. Direct comparative evidence shows it achieves greater inhibition of cell viability and enhanced apoptosis induction compared to idelalisib (PI3Kδ) and duvelisib (PI3Kδ/γ) [1]. This makes KA2237 the preferred choice for experiments designed to assess the therapeutic value of combined p110β and p110δ blockade specifically in MCL models.

Preclinical Development of Rational Combination Therapies for Lymphoma

KA2237 is well-suited for combination studies. Its demonstrated synergy with ibrutinib in both sensitive and resistant MCL models [1] provides a strong foundation for investigating other rational combinations (e.g., with chemotherapy, other targeted agents, or immunotherapy). The compound's oral bioavailability [2] also facilitates these complex in vivo experiments.

Translational Research and Biomarker Studies in R/R B-Cell Lymphoma

With established clinical activity in a Phase I trial (ORR 37% in heavily pretreated R/R B-cell lymphoma) [2][3], KA2237 is a valuable reagent for translational research. It can be used in ex vivo studies on patient-derived samples to identify biomarkers of response or resistance, or to validate mechanisms of action that may inform future clinical development of this dual PI3K-β/δ inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for KA2237

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.